molecular formula C21H29N5O2 B6473777 4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 2640956-33-6

4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B6473777
CAS No.: 2640956-33-6
M. Wt: 383.5 g/mol
InChI Key: ZGCKDEIQUMUFAU-UHFFFAOYSA-N
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Description

4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a useful research compound. Its molecular formula is C21H29N5O2 and its molecular weight is 383.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.23212518 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[6-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)8-9-24-10-12-25(13-11-24)20-6-7-21(23-22-20)26-14-16-28-17-15-26/h2-7H,8-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCKDEIQUMUFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacodynamics, receptor interactions, and potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N4OC_{22}H_{30}N_{4}O, with a molecular weight of approximately 370.51 g/mol. The structure features a morpholine ring, a piperazine moiety, and a pyridazine core, which contribute to its biological activity.

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural components suggest it may function as an antagonist or modulator at these sites, which is significant for conditions such as depression and anxiety.

Antidepressant and Anxiolytic Effects

Studies have shown that derivatives of piperazine and morpholine exhibit antidepressant-like effects in animal models. The compound's ability to modulate serotonin receptors may contribute to these effects, as evidenced by behavioral assays demonstrating reduced anxiety-like behaviors in rodent models after administration of similar compounds .

Antimicrobial Activity

Recent investigations into the biological activity of related compounds have revealed promising antimicrobial properties. For example, certain piperazine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against common pathogens like Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial effects warranting further investigation.

Case Studies

StudyFindings
Antidepressant Activity In a study involving mice, administration of similar morpholine derivatives resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects .
Antimicrobial Efficacy A comparative analysis of piperazine derivatives revealed effective inhibition of bacterial growth, suggesting that modifications to the morpholine structure could enhance antimicrobial properties .

Research Findings

Research has identified several key findings regarding the biological activity of compounds structurally related to this compound:

  • Receptor Binding : Compounds with similar structures have demonstrated high affinity for serotonin receptors (5-HT1A and 5-HT2A), indicating their potential as anxiolytics or antidepressants.
  • Neuroprotective Effects : Some studies suggest that these compounds may exhibit neuroprotective properties through the modulation of oxidative stress pathways.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for related compounds, which could translate to clinical efficacy .

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